molecular formula C15H15NO B14600804 Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- CAS No. 60287-94-7

Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-

Cat. No.: B14600804
CAS No.: 60287-94-7
M. Wt: 225.28 g/mol
InChI Key: MWQOBMCROMGAEB-UHFFFAOYSA-N
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Description

Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- is a chemical compound with a complex structure that includes a formamide group attached to a substituted phenyl ring

Properties

CAS No.

60287-94-7

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(2-benzyl-6-methylphenyl)formamide

InChI

InChI=1S/C15H15NO/c1-12-6-5-9-14(15(12)16-11-17)10-13-7-3-2-4-8-13/h2-9,11H,10H2,1H3,(H,16,17)

InChI Key

MWQOBMCROMGAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC=CC=C2)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- typically involves the reaction of 2-methyl-6-(phenylmethyl)aniline with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the formamide group.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the formamide group to an amine.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur at the phenyl ring or the formamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines.

Scientific Research Applications

Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Formamide, N-methyl-N-phenyl-: Similar structure but with a methyl group instead of the substituted phenyl ring.

    Formamide, N-phenyl-: Lacks the methyl and phenylmethyl substituents.

Uniqueness

Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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